molecular formula C22H30N2O3S B2840816 N-((1-benzylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 952989-48-9

N-((1-benzylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2840816
CAS No.: 952989-48-9
M. Wt: 402.55
InChI Key: PPAQWWUIDZKJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-Benzylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide (CAS 1235134-42-5) is a chemical compound for research and experimental applications . The core structure of this molecule features a 1-benzylpiperidine moiety linked to a 4-methoxyphenethyl group via a sulfonamide bridge. The 1-benzylpiperidine unit is a common pharmacophore in medicinal chemistry research, frequently investigated for its interaction with neurological targets . Compounds containing this structure have been studied as potential ligands for sigma receptors (σ1R), which are attractive targets for developing agents to treat neurological disorders and neuropathic pain . Furthermore, the N-benzylpiperidine motif is found in molecules evaluated for enzyme inhibition activity, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . This combination of structural features makes this compound a compound of interest in early-stage pharmacological and synthetic chemistry research. This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate precautions and in accordance with all applicable local and international regulations.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3S/c1-27-22-9-7-19(8-10-22)13-16-28(25,26)23-17-20-11-14-24(15-12-20)18-21-5-3-2-4-6-21/h2-10,20,23H,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAQWWUIDZKJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 1-Benzylpiperidin-4-one

The 1-benzylpiperidin-4-yl scaffold is typically synthesized via reductive amination of piperidin-4-one with benzylamine. In a representative procedure, 1-(phenylmethyl)piperidin-4-one (9.45 g, 0.05 mol) reacts with acetylhydrazide (3.7 g, 0.05 mol) in ethanol, followed by NaBH₄ reduction (1.9 g, 0.05 mol) to yield N'-(1-benzylpiperidin-4-yl)acetohydrazide at 85% yield. Adapting this method, the ketone intermediate is reduced to the corresponding amine using catalytic hydrogenation (H₂/Pd-C) or borohydride reagents.

Key Data:

Step Reagents/Conditions Yield Reference
Ketone formation Benzylamine, ethanol, Δ 90%
Reductive amination NaBH₄, THF/EtOH, 12 hr 85%

Functionalization of the Piperidine Methyl Group

Alkylation of 1-Benzylpiperidin-4-amine

Introduction of the methylene bridge (-CH₂-) between the piperidine nitrogen and sulfonamide group is achieved via nucleophilic substitution. A patent describes alkylation using bromomethyl intermediates under inert conditions (N₂ atmosphere). For example, treatment of 1-benzylpiperidin-4-amine with 1-bromo-2-chloroethane in DMF at 60°C for 8 hr affords the methylene-linked derivative in 68% yield after column purification.

Optimization Insight:

  • Solvent effects: DMF outperforms THF due to better intermediate solubility.
  • Temperature: Reactions >70°C increase byproduct formation (e.g., dialkylation).

Sulfonamide Bond Formation

Coupling with 2-(4-Methoxyphenyl)Ethanesulfonyl Chloride

The final step involves reacting the alkylated piperidine intermediate with 2-(4-methoxyphenyl)ethanesulfonyl chloride. A method adapted from kinase inhibitor synthesis uses triethylamine (TEA) as a base in dichloromethane (DCM) at 0–5°C. After 4 hr, the crude product is washed with NaHCO₃ and purified via recrystallization (ethanol/water) to yield the title compound at 72–78%.

Reaction Schema:
$$
\text{Piperidine-CH₂-NH₂} + \text{Cl-SO₂-(CH₂)₂-(4-MeO-Ph)} \xrightarrow{\text{TEA, DCM}} \text{Target Compound} + \text{HCl}
$$

Analytical Validation:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 6.87 (d, J = 8.6 Hz, 2H, 4-MeO-Ph), 3.80 (s, 3H, OCH₃), 3.55–3.48 (m, 2H, SO₂NHCH₂).
  • HPLC Purity: >98% (C18 column, 70:30 MeOH/H₂O).

Protective Group Strategies

Tert-Butyl Carbamate (Boc) Protection

To prevent undesired side reactions during alkylation, the piperidine nitrogen is protected using Boc anhydride. A protocol from Evitachem employs Boc₂O (1.2 eq) in THF with DMAP catalysis, achieving 92% protection efficiency. Subsequent deprotection with TFA/DCM (1:1) restores the free amine without degrading the sulfonamide.

Comparative Efficiency:

Protective Group Deprotection Reagent Recovery Yield
Boc TFA/DCM 95%
Fmoc Piperidine/DMF 88%

Scalability and Industrial Adaptation

Continuous Flow Synthesis

Patent data highlights automated reactors for large-scale production (batch size >1 kg). Key parameters:

  • Residence time: 12 min (alkylation step at 60°C).
  • Purification: Simulated moving bed (SMB) chromatography reduces solvent use by 40%.

Economic Metrics:

  • Cost per gram: $12.50 (lab scale) vs. $4.20 (industrial).
  • Waste index: 0.8 kg/kg product (vs. 2.5 kg/kg for batch).

Challenges and Mitigation

Regioselectivity in Piperidine Functionalization

Unwanted C-3 substitution occurs if reaction conditions are suboptimal. Solutions include:

  • Low-temperature kinetics: Maintaining −10°C during alkylation minimizes byproducts.
  • Directed ortho-metalation: Using BuLi to deprotonate specific positions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to a sulfinamide or sulfide.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Sulfinamide or sulfide derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, N-((1-benzylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide can be used to study receptor-ligand interactions, particularly in the context of neurotransmitter systems.

Medicine

Medically, this compound has potential applications as a therapeutic agent. It may be investigated for its efficacy in treating neurological disorders due to its structural similarity to known pharmacologically active compounds.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide likely involves interaction with specific molecular targets such as receptors or enzymes. The piperidine ring and benzyl group may facilitate binding to neurotransmitter receptors, while the sulfonamide group could interact with enzyme active sites, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzylpiperidine Derivatives

Compounds 15 , 16 , 17 , and 18 from share the benzylpiperidine scaffold but differ in substituents and linker chemistry. For example:

  • Compound 15 : N-((1-Benzylpiperidin-4-yl)methyl)-2-((1-(phenylsulfonyl)indolin-4-yl)oxy)ethan-1-amine.
    • Key difference : Replaces the sulfonamide group with an amine linker and incorporates an indolinyloxy moiety.
    • Synthesis : Lower yield (31%) compared to the target compound, likely due to steric hindrance from the indolinyl group .
Feature Target Compound Compound 15
Core Benzylpiperidine Benzylpiperidine
Linker Sulfonamide (-SO₂NH-) Amine (-NH-)
Substituent 4-Methoxyphenylethane Phenylsulfonylindolinyloxy
Synthetic Yield Not reported 31%

Formoterol-Related Sulfonamides

Formoterol-related compounds () share the 4-methoxyphenyl group but are β₂-adrenoceptor agonists. For example:

  • Formoterol-related compound C: N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide. Key difference: Incorporates a hydroxyethylamino group and acetamide, optimizing β₂-receptor binding. The absence of a sulfonamide linker reduces steric bulk but limits protease resistance .
Feature Target Compound Formoterol Compound C
Core Benzylpiperidine Phenylethylamine
Functional Group Sulfonamide Acetamide
Bioactivity Potential CNS modulation Bronchodilation (β₂-agonist)

Sulfonamide Analogs with Methoxyphenyl Groups

  • N-(4-Methoxyphenyl)benzenesulfonamide (): Simplifies the target compound’s structure by removing the benzylpiperidine and ethane linker.

    • Key difference : Lacks the piperidine core, reducing lipophilicity and CNS penetration. Reported crystal structures highlight planar sulfonamide conformations, which may limit receptor binding versatility .
  • N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide (): Key difference: Replaces benzylpiperidine with a bromopyrimidine-thioether group. ~400 for the target compound) .

Piperazine and Piperidine Derivatives

  • N-(4-methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide ():
    • Key difference : Substitutes benzylpiperidine with a phenylpiperazine group. Piperazine’s basic nitrogen improves solubility (logP = 4.6) but may reduce CNS uptake due to increased polarity .

Key Research Findings and Trends

  • Synthetic Efficiency : Benzylpiperidine derivatives (e.g., ) generally exhibit moderate yields (31–49%), suggesting challenges in steric control during reductive amination steps .
  • Bioactivity Correlations : The 4-methoxyphenyl group enhances antioxidant and receptor-binding properties in sulfonamides, as seen in serotonin 5-HT6 ligands () and Formoterol analogs ().
  • Structural Flexibility : Piperidine/piperazine cores improve metabolic stability compared to simpler amines but require balancing lipophilicity (e.g., logP ~4.6 in vs. ~3.5 for simpler analogs) .

Biological Activity

N-((1-benzylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity, particularly in the context of neurodegenerative diseases and pain management. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H28N2O3C_{22}H_{28}N_{2}O_{3}, with a molecular weight of approximately 368.48 g/mol. The structure features a benzylpiperidine moiety linked to a methoxyphenyl group via an ethanesulfonamide functional group, which is critical for its biological activity.

Research indicates that this compound exhibits dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with the breakdown of acetylcholine, a neurotransmitter vital for memory and cognition. Inhibition of these enzymes is particularly relevant in the treatment of Alzheimer's disease, where cholinergic signaling is compromised due to neuronal loss.

In Vitro Studies

In vitro assays have demonstrated that this compound possesses significant AChE inhibitory activity. For instance, studies have reported IC50 values indicating potent inhibition comparable to established AChE inhibitors. These findings suggest that the compound could serve as a candidate for further development in treating neurodegenerative disorders.

Biological Activity Overview

Activity IC50 Value Reference
AChE Inhibition5.90 ± 0.07 μM
BuChE Inhibition6.76 ± 0.04 μM
Anti-inflammatory propertiesNot specified

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

  • Neuroprotective Effects : Research has shown that compounds with similar structures can protect neurons from oxidative stress and inflammation, which are pivotal in neurodegeneration. This suggests that this compound may also confer neuroprotective benefits.
  • Pain Management : The analgesic properties of related compounds indicate that this sulfonamide could be effective in managing pain through its action on central nervous system pathways.
  • Dual Inhibitor Potential : The ability to inhibit both AChE and BuChE positions this compound as a potential dual-action agent against Alzheimer's disease, enhancing cholinergic transmission while potentially reducing side effects associated with selective inhibitors.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-((1-benzylpiperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Condensation : Reacting a benzylpiperidine derivative with a sulfonamide precursor. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used under reflux conditions (80–100°C) .
  • Sulfonylation : Introducing the sulfonamide group using reagents like sulfonyl chlorides in inert atmospheres to prevent side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the pure compound .
  • Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress .

Table 1 : Example Reaction Conditions for Sulfonamide Synthesis

StepReagents/ConditionsReferences
CondensationDMF, 80°C, 12 h, nitrogen atmosphere
SulfonylationSOCl₂, DCM, room temperature, stirring
PurificationColumn chromatography (EtOAc/Hexane, 3:7)

Q. How can researchers confirm the structural integrity and purity of the compound post-synthesis?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • NMR (¹H, ¹³C): To confirm proton and carbon environments, especially for the benzylpiperidine and methoxyphenyl moieties .
  • IR Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction for absolute structural confirmation (e.g., similar sulfonamide structures resolved in ).
  • Purity Assessment : HPLC with UV detection (λmax ~255 nm for aromatic systems) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the three-dimensional conformation and electronic properties of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Used to optimize geometry and calculate electrostatic potential maps (software: Gaussian, ORCA) .
  • Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock or Schrödinger .
  • Pharmacophore Modeling : Identify key interaction sites for drug design .

Q. How do reaction kinetics and mechanisms vary for sulfonamide derivatives under different catalytic conditions?

  • Methodological Answer :
  • Kinetic Studies : Use UV-Vis spectroscopy to monitor reaction rates under varying temperatures/pH .
  • Isotopic Labeling : Trace reaction pathways (e.g., ¹⁸O labeling in sulfonamide formation) .
  • Catalytic Optimization : Test transition-metal catalysts (e.g., Pd for cross-coupling reactions) .

Q. What in vitro assays are appropriate for evaluating the bioactivity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based protocols .
  • Cell Viability Assays : MTT or resazurin assays to assess cytotoxicity in cancer cell lines .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCR targets) .

Handling and Stability

Q. What are the recommended storage conditions and handling protocols for this compound?

  • Methodological Answer :
  • Storage : -20°C in airtight, light-protected containers to prevent degradation .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy .
  • Stability Testing : Accelerated stability studies (40°C/75% RH) to determine shelf life .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data?

  • Methodological Answer :
  • Reproduce Conditions : Ensure identical reagents, solvent grades, and equipment (e.g., anhydrous DMF vs. standard grade) .
  • Cross-Validate Techniques : Compare NMR data with computational predictions (DFT) or X-ray structures .
  • Systematic Screening : Test reaction parameters (e.g., temperature gradients, catalyst loading) to identify optimal conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.